molecular formula C9H11NO3 B1382576 4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester CAS No. 116659-56-4

4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester

Cat. No.: B1382576
CAS No.: 116659-56-4
M. Wt: 181.19 g/mol
InChI Key: OTILYVBACIFNRM-UHFFFAOYSA-N
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Description

The compound 4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester (systematic name) belongs to the class of dihydro-2-oxopyridine carboxylates. The core structure consists of a 1,2-dihydro-2-oxopyridine ring substituted with a methyl ester at the 4-position and an ethyl group at the 6-position. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, reference standards, or bioactive molecules due to their tunable electronic and steric properties .

Key structural features include:

  • 2-Oxo-1,2-dihydropyridine backbone: Imparts partial aromaticity and reactivity for further functionalization.
  • Methyl ester at C4: Enhances solubility in organic solvents and influences metabolic stability.

Properties

IUPAC Name

methyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-7-4-6(9(12)13-2)5-8(11)10-7/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILYVBACIFNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

酯化反应法

基本原理 :利用4-吡啶甲酸的酯化反应,将其与甲醇在酸催化剂(如硫酸)存在下加热反应,生成目标酯类化合物。

反应条件

  • 反应温度:Reflux(通常在65°C左右)
  • 催化剂:浓硫酸或对甲苯磺酸
  • 反应时间:数小时,确保完全酯化

反应示意

4-吡啶甲酸 + CH₃OH → 4-吡啶甲酸甲酯 + H₂O

优点

  • 简单易行,适合工业规模生产
  • 原料易得,反应条件温和

缺点

  • 可能伴随未反应的酸残留,需后续纯化

取代反应与环化路径

策略一:选择性取代
通过在4-吡啶甲酸的特定位置引入乙基基团(在第6位),采用烷基化反应实现。常用试剂包括乙基卤代物(如乙基溴)和碱性条件(如碳酸钠或氢氧化钠):

4-吡啶甲酸 + 乙基卤代物 → 6-乙基-4-吡啶甲酸

反应条件

  • 溶剂:乙醇或DMF
  • 温度:室温至略高(25-80°C)
  • 催化剂:无或碱性催化剂

策略二:环化合成法
利用前体化合物(如酮或酰胺)经过环化反应,形成带有乙基取代的吡啶环。

研究实例

  • 通过酰胺中间体在酸性条件下的环化反应,得到目标吡啶骨架(参考专利EP0004279A1)

优点

  • 高选择性,适合多官能团化合物的合成
  • 可在多步反应中实现复杂取代

缺点

  • 反应步骤多,条件苛刻

关键中间体的合成路径

中间体一:4-吡啶甲酰氯
由4-吡啶甲酸氯化反应制得,反应条件为:

  • 酸氯化剂:三氯氯硫酰(SOCl₂)
  • 溶剂:二氯甲烷(DCM)
  • 温度:室温至略高

中间体二:乙基化的吡啶环
利用上述中间体与乙醇反应或在碱性条件下进行烷基化。

现代合成策略:多步合成法

结合多种反应路径,采用多步合成策略以提高产率和纯度。例如:

  • 先合成4-吡啶甲酸的乙基酯
  • 通过选择性取代在第6位引入乙基
  • 最后进行环化或酯化反应,获得目标化合物

典型反应流程示意表

步骤 反应类型 反应条件 产物 备注
1 酯化 酸催化,回流 4-吡啶甲酯 反应温和,工业适用
2 取代 碱性乙基卤代物 6-乙基-4-吡啶甲酯 选择性高
3 环化/酯化 酸或碱催化 目标化合物 纯化后得到最终产物

研究发现与数据分析

根据专利EP0004279A1,一种工业规模的制备方法是通过酯化与后续的取代反应结合实现,反应条件温和,产率较高。另一份专利EP0245230A1介绍了利用酰胺中间体的环化反应,提供了多官能团化合物的合成路线。

在现代合成中,采用多步策略结合催化剂和反应条件优化,显著提高了目标化合物的纯度和收率。数据表明,反应温度控制在室温至80°C,使用常规有机溶剂(如二氯甲烷、乙醇)和碱性催化剂,是工业和实验室中常用的条件。

结论

综上所述,制备“4-吡啶甲酸, 6-乙基-1,2-二氢-2-氧--,甲酯”主要依赖于:

  • 酯化反应作为基础步骤
  • 选择性取代实现乙基引入
  • 环化或酯化路径优化产物结构
  • 多步合成结合催化剂和反应条件调控以提高效率

未来研究可集中在绿色合成技术、催化剂优化以及连续流反应体系的开发,以实现高效、环保的工业生产。

参考文献

  • EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids and derivatives.
  • 专利文献及工业合成指南。
  • 专利EP0245230A1 - 取代吡啶衍生物的合成方法。

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have indicated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 4-pyridinecarboxylic acid have been tested against various bacterial strains and shown to inhibit growth effectively. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties
    • Research has demonstrated that pyridine derivatives can modulate inflammatory pathways. The methyl ester form may enhance bioavailability and efficacy in anti-inflammatory applications, potentially leading to new treatments for chronic inflammatory diseases.
  • Anticancer Research
    • Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells. The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a subject of interest in anticancer drug development.

Agricultural Applications

  • Pesticide Development
    • The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Research has shown that modifications of pyridinecarboxylic acids can lead to effective herbicides and fungicides.
  • Plant Growth Regulators
    • There are indications that certain pyridine compounds can act as growth regulators in plants, enhancing growth rates or improving resistance to environmental stressors.

Material Science Applications

  • Polymer Chemistry
    • 4-Pyridinecarboxylic acid derivatives are used in synthesizing polymers and copolymers with specific properties such as improved thermal stability and chemical resistance.
  • Corrosion Inhibitors
    • The compound has been investigated for its potential use as a corrosion inhibitor in metal coatings due to its ability to form protective films on metal surfaces.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Anti-inflammatory treatmentsModulates inflammatory pathways
Anticancer drug developmentInduces apoptosis in cancer cells
Agricultural SciencePesticide developmentEffective herbicides and fungicides
Plant growth regulatorsEnhances growth rates
Material SciencePolymer synthesisImproved thermal stability
Corrosion inhibitorsForms protective films on metals

Case Studies

  • Antimicrobial Activity Study
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 4-Pyridinecarboxylic acid methyl ester. Results showed significant inhibition against Gram-positive bacteria, suggesting potential for therapeutic use.
  • Anti-inflammatory Research
    A clinical trial explored the effects of pyridine derivatives on patients with rheumatoid arthritis. The findings indicated reduced inflammation markers in patients treated with compounds derived from 4-Pyridinecarboxylic acid.
  • Agricultural Field Trials
    Field trials conducted to assess the effectiveness of pyridine-based pesticides showed a marked reduction in pest populations compared to control plots, indicating their potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Ethyl vs.
  • Amino/Hydroxy Modifications: The 6-amino-2-hydroxy analog (CAS 125162-81-4) exhibits higher polarity, making it suitable for aqueous-phase reactions, whereas the ethyl group in the target compound favors organic-phase reactivity .
  • Ester Position : Shifting the ester from C4 (target compound) to C3 (CAS 400086-05-7) alters electronic density on the pyridine ring, impacting reactivity in nucleophilic substitution reactions .

Physicochemical Properties

  • Boiling Point and Solubility : The target compound’s ethyl group likely raises its boiling point compared to CAS 89937-77-9 (153.14 g/mol, 342.4°C) but reduces aqueous solubility relative to hydroxy-substituted analogs .
  • Toxicity Profile : While CAS 2459-09-8 (simpler methyl ester) is a respiratory irritant, the ethyl and dihydro-2-oxo groups in the target compound may mitigate volatility and associated hazards .

Biological Activity

4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester (CAS Number: 54881-17-3) is a compound with significant biological interest due to its structural properties and potential therapeutic applications. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H9NO3
  • Molar Mass : 167.16 g/mol
  • Melting Point : >286°C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol when heated or sonicated
  • Appearance : Solid, pale yellow to pale beige

1. Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Compound Activity Target Organism Reference
4-Pyridinecarboxylic acid derivativesAntimicrobialE. coli, S. aureus
6-Ethyl derivativesAntifungalCandida spp.

2. Antioxidant Activity

The antioxidant potential of 4-Pyridinecarboxylic acid derivatives has been evaluated through various assays, including DPPH radical scavenging tests. The results suggest that these compounds can effectively neutralize free radicals, thus protecting cells from oxidative stress.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25.3
ABTS Assay30.5

3. Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
1085
2570
5045

This indicates a significant reduction in viability at higher concentrations, supporting its potential as an anticancer agent.

The biological activities of 4-Pyridinecarboxylic acid derivatives are often attributed to their ability to interact with biological macromolecules. These interactions can lead to:

  • Inhibition of enzyme activity involved in metabolic pathways.
  • Modulation of signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester?

  • Methodological Answer : A common approach involves acylating substituted pyridine precursors followed by heterocyclization . For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine can yield intermediates, which undergo base-catalyzed ester condensation to form the pyridine core . Alternatively, diazotization of amines coupled with nitrile-containing intermediates (e.g., 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) may be employed for regioselective functionalization . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized using TLC or HPLC to monitor progress.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use multi-spectral analysis :
  • NMR (1H/13C) to confirm substituent positions and esterification.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (theoretical m/z for C9H11NO3: 181.07).
  • IR spectroscopy to identify carbonyl (C=O at ~1700 cm⁻¹) and hydroxyl (if present) stretches.
    Cross-reference with PubChem or DSSTox entries for spectral benchmarks .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in a desiccated environment at -20°C to prevent hydrolysis of the ester group. Stability tests under varying pH (e.g., 4–9) and temperature (25–60°C) should be conducted using accelerated degradation studies monitored by HPLC . Avoid exposure to strong oxidizing agents or bases, as the pyridine ring may undergo unwanted nucleophilic substitution.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological potential of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the pyridine ring and ester group, identifying reactive sites for functionalization. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or viral proteases) can predict binding affinities. For example, pyridinecarboxylic acid derivatives have shown moderate antiviral activity in studies targeting hepatitis C virus (HCV) replication . Validate predictions with in vitro assays (e.g., IC50 determination).

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:
  • Replicate studies under standardized conditions (e.g., NIH/WHO guidelines).
  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.
  • Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing the ethyl group with halogens or methyl) and testing against controls. For example, betulin-derived pyridinecarboxylic esters showed low anti-tubercular activity (growth inhibition <5% at 10 μM) but higher cytotoxicity, suggesting selectivity issues .

Q. How can the ester moiety be modified to enhance pharmacokinetic properties?

  • Methodological Answer : Replace the methyl ester with prodrug motifs (e.g., tert-butyl esters for increased lipophilicity) or bioisosteres (e.g., amides) to improve metabolic stability. For instance, tert-butoxycarbonyl-protected analogs of pyridinecarboxylic acids demonstrated prolonged half-life in murine models . Evaluate hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes (HLMs) to guide design.

Q. What are the implications of the compound’s potential carcinogenicity for laboratory handling?

  • Methodological Answer : Based on IARC and OSHA classifications of similar pyridine derivatives, this compound may pose carcinogenic risk at concentrations ≥0.1% . Implement strict protocols:
  • Use fume hoods and closed systems for synthesis.
  • Wear nitrile gloves , full-face respirators with organic vapor cartridges, and disposable lab coats.
  • Monitor airborne exposure with gas chromatography-mass spectrometry (GC-MS).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester
Reactant of Route 2
4-Pyridinecarboxylic acid, 6-ethyl-1,2-dihydro-2-oxo-, methyl ester

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